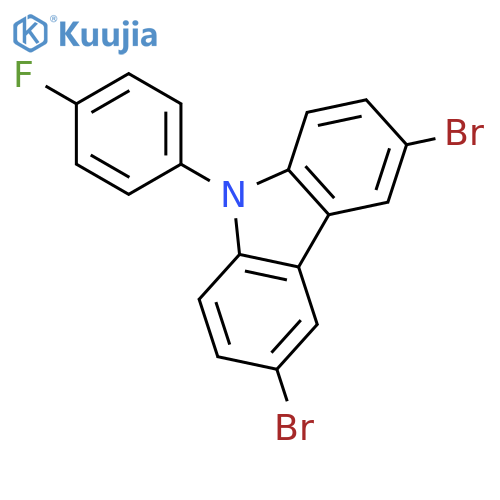Cas no 915379-37-2 (9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)-)

9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)- 化学的及び物理的性質
名前と識別子
-
- 9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)-
- 3,6-dibromo-9-(4-fluorophenyl)-9H-carbazole
- SCHEMBL12362823
- 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole
- 915379-37-2
- 3,6-dibromo-9-(4-fluorophenyl)carbazole
-
- インチ: InChI=1S/C18H10Br2FN/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)22(17)14-5-3-13(21)4-6-14/h1-10H
- InChIKey: HPYAVNYOKQBSPW-UHFFFAOYSA-N
計算された属性
- 精确分子量: 418.91435Da
- 同位素质量: 416.91640Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 22
- 回転可能化学結合数: 1
- 複雑さ: 373
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.9Ų
- XLogP3: 6.5
9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)- Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1213386-1g |
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole |
915379-37-2 | 95% | 1g |
$173.0 | 2023-09-02 | |
| Ambeed | A1213386-5g |
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole |
915379-37-2 | 95% | 5g |
$603.0 | 2024-04-16 |
9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)- 関連文献
-
Fei Chen,Ning Liu,Enhui Ji,Bin Dai RSC Adv. 2015 5 51512
9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)-に関する追加情報
9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)- (CAS No. 915379-37-2)
The compound 9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)- (CAS No. 915379-37-2) is a highly specialized organic material with significant potential in the field of organic electronics and optoelectronics. This compound belongs to the carbazole family, which is well-known for its unique electronic properties and structural versatility. The presence of bromine atoms at the 3 and 6 positions of the carbazole core introduces additional functionality, while the fluorine-substituted phenyl group at the 9 position enhances its electronic characteristics and stability.
Carbazole derivatives have been extensively studied due to their ability to act as both electron-rich donors and acceptors in various electronic devices. The bromine substitution in this compound plays a crucial role in modulating its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors (FETs). Recent studies have highlighted the importance of halogen substitution in tuning the optical and electronic properties of carbazole derivatives, which has led to significant advancements in their application in modern electronic devices.
The synthesis of 9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)- involves a multi-step process that typically includes bromination reactions followed by substitution with the fluorine-containing phenyl group. The precise control of reaction conditions is essential to ensure high purity and optimal electronic properties. Researchers have explored various synthetic pathways to improve the yield and scalability of this compound, making it more accessible for large-scale applications.
One of the most promising applications of this compound lies in its use as a host material in OLEDs. The fluorine-substituted phenyl group enhances the thermal stability and mechanical properties of the material, which are critical for long-term device performance. Additionally, the bromine atoms at the 3 and 6 positions contribute to improved charge transport characteristics, enabling efficient electron-hole recombination and light emission.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)-. Density functional theory (DFT) calculations have revealed that the compound exhibits a high degree of conjugation across its molecular framework, which is essential for efficient charge transport. These findings have been corroborated by experimental studies that demonstrate excellent electrical conductivity and photoluminescence properties.
In terms of optical properties, this compound exhibits strong absorption in the visible region due to its extended π-conjugation system. The bromine substitution further enhances the absorption intensity and shifts the absorption band to longer wavelengths, making it suitable for applications in solar cells where broad-spectrum light absorption is desirable.
The integration of fluorine substitution into the phenyl group also imparts hydrophobicity to the molecule, which is advantageous for applications in wet environments or where moisture resistance is required. This property has been leveraged in recent studies focusing on flexible electronics and wearable devices.
Furthermore, 9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)- has shown potential as a precursor for advanced materials such as graphene-like structures or metal-organic frameworks (MOFs). Its ability to form stable coordination bonds with metal ions makes it a valuable component in MOF-based catalysis and sensing applications.
In conclusion, 9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)- (CAS No. 915379-37-2) represents a cutting-edge material with diverse applications across multiple fields. Its unique combination of electronic properties and structural versatility positions it as a key player in the development of next-generation organic electronic devices. Ongoing research continues to uncover new possibilities for this compound, ensuring its relevance in both academic and industrial settings.
915379-37-2 (9H-Carbazole, 3,6-dibromo-9-(4-fluorophenyl)-) Related Products
- 1806943-90-7(5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride)
- 1270532-72-3(tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate)
- 52505-48-3(2-benzoylthieno2,3-bpyridin-3-amine)
- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)
- 948595-09-3((2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate)
- 2171469-19-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid)
- 1443286-95-0(5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one)
- 58777-84-7(2-Bromo-1-(4-bromophenyl)ethanol)
- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)
- 1805150-02-0(4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine)
